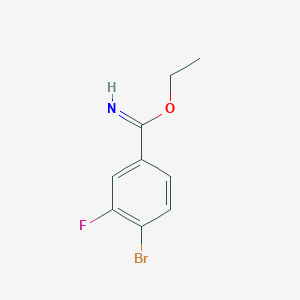

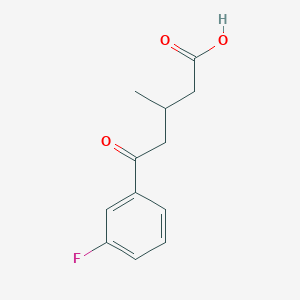

![molecular formula C14H10ClN3O4S2 B2765821 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899977-10-7](/img/structure/B2765821.png)

7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a derivative of 1,2,4-thiadiazine 1,1-dioxides . These compounds are well known for their cardiovascular and hypertensive effects . They also act as ATP-sensitive potassium channel openers . Compounds of this group are the inhibitors of some enzymes, such as xanthine oxidase, HCV NS5B polymerase, and aldose reductase . Benzothiadiazine 1,1-dioxides also constitute an important class of cyclic sulfonamides with broad-spectrum activity against bacteria, fungi, and Mycobacterium tuberculosis .

Synthesis Analysis

A series of novel 1,2,4-thiadiazine 1,1-dioxides were synthesized by condensation of 2-chlorobenzenesulfonamide and 4-chloropyridine-3-sulfonamide with heterocyclic methyl carbimidates obtained from heterocyclic carbonitriles . Substituted amidines were isolated as the intermediates in the reaction with 2-chlorobenzenesulfonamide . Those intermediates were successfully cyclized to corresponding 1,2,4-thiadiazine 1,1-dioxides in pyridine with the addition of DBU .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a core scaffold of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core is a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, isolation of intermediates, and cyclization .Scientific Research Applications

Synthetic Routes and Chemical Transformations

Research has explored efficient synthetic methods for related compounds, which are precursors to pharmacologically relevant derivatives. For instance, the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides via ring contraction from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides highlights innovative carbon-sulfur bond formation techniques. These compounds are significant for their biological, medicinal, and industrial applications, indicating a potential area where 7-chloro-3-((3-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide could be applied (Fülöpová et al., 2015).

Catalytic Applications in Organic Synthesis

N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been demonstrated as a highly efficient and homogeneous catalyst for the synthesis of various heterocyclic compounds in aqueous media. This application underlines the compound's role in promoting green chemistry through water-mediated reactions, presenting a possible function for similar compounds in facilitating organic syntheses (Khazaei et al., 2015).

Biological and Medicinal Chemistry Investigations

Further studies have delved into the biological effects of related compounds, like the synthesis and testing of 3-alkylamino-4H-1,2,4-benzothiadiazine 1,1-dioxides on insulin-secreting cells. These efforts are geared towards discovering new tissue-selective K_ATP-channel openers, demonstrating the potential of this compound and its analogs in biomedical research and therapy development (Somers et al., 2000).

Phosphodiesterase Inhibition for Therapeutic Targets

Benzyl derivatives of thiadiazine dioxides have been identified as the first family of compounds with phosphodiesterase 7 (PDE7) inhibitory properties. This discovery points to newavenues for treating T-cell-dependent disorders, suggesting a potential research area for this compound in the development of therapeutics targeting PDE7. The exploration of isoenzyme selectivity further underscores the compound's relevance in designing selective PDE inhibitors, potentially contributing to novel treatments for inflammatory and autoimmune diseases (Martínez et al., 2000).

Solid-Phase Synthesis Techniques

The application of solid-phase synthesis techniques to the thiadiazine dioxide family, including the generation of sulfonyl analogues, illustrates the versatility of these compounds in synthetic chemistry. These methodologies allow for the efficient production of diverse derivatives, highlighting the potential utility of this compound in facilitating the discovery and development of new chemical entities through solid-phase synthetic approaches (McMaster et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary target of this compound is the AMPA receptor . The AMPA receptor is a type of ionotropic transmembrane receptor for glutamate that mediates fast synaptic transmission in the central nervous system .

Mode of Action

The compound acts as a desensitizing modulator of the AMPA receptor . This means it reduces the receptor’s response to glutamate, the main excitatory neurotransmitter in the brain .

Biochemical Pathways

The compound’s action on the AMPA receptor affects the glutamatergic signaling pathway . By modulating the AMPA receptor, it can influence synaptic transmission and plasticity, which are crucial for cognitive functions like learning and memory .

Pharmacokinetics

It is known to be slightly soluble in dmso and methanol . Its stability under normal storage conditions suggests it could have suitable pharmacokinetic properties for therapeutic use .

Result of Action

The compound is considered a cognitive enhancer . By modulating the AMPA receptor, it can potentially enhance cognitive functions like learning and memory . It is also noted to have minimal neurotoxic effects .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, its solubility and stability could be affected by the pH and temperature of its environment . Additionally, its interaction with the AMPA receptor could be influenced by the presence of other neurotransmitters or drugs .

properties

IUPAC Name |

7-chloro-3-[(3-nitrophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O4S2/c15-10-4-5-12-13(7-10)24(21,22)17-14(16-12)23-8-9-2-1-3-11(6-9)18(19)20/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXVYGGBKSOJHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzoyl-4-phenylthiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2765739.png)

![2-((5-(3-chlorobenzo[b]thiophen-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2765742.png)

![2-{[(3,6-dichloropyridin-2-yl)formamido]methyl}-N-phenyl-1,4-diazabicyclo[3.2.1]octane-4-carboxamide](/img/structure/B2765749.png)

![[3-(Difluoromethyl)-1-methoxycyclobutyl]methanamine;hydrochloride](/img/structure/B2765753.png)

![2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2765755.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2765757.png)

![Ethyl 4-oxo-4-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)butanoate](/img/structure/B2765761.png)